Methyl 2-[(2-methylpropyl)amino]acetate
Description
Methyl 2-[(2-methylpropyl)amino]acetate (CAS No. 19628-56-9) is an amino ester derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. Its structure comprises a methyl ester group linked to an amino-substituted 2-methylpropyl (isobutyl) chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, as evidenced by its role in synthesizing complex spirocyclic compounds (e.g., in Example 417 of EP 4 374 877 A2) .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(2-methylpropylamino)acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(2)4-8-5-7(9)10-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
PHSQMNIJNHEJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Hazard Profile : Classified under GHS Hazard Statements H226 (flammable liquid/vapor), H314 (causes severe skin burns/eye damage), and H335 (may cause respiratory irritation).
- Storage and Handling : Packing Group II, Class 8(3) (corrosive liquids) .
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Methyl 2-[(2-methylpropyl)amino]acetate, differing in substituents or functional groups, which influence their physicochemical properties and applications.
Structural and Molecular Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 19628-56-9 | C₇H₁₅NO₂ | 145.20 | Isobutylamino, methyl ester |
| Methyl 2-[(cyclopropylmethyl)amino]acetate | 28566992 | C₇H₁₃NO₂ | 143.18 | Cyclopropylmethylamino, methyl ester |
| Methyl 2-[(2-hydroxy-2-methylpropyl)amino]acetate | 1183741-28-7 | C₇H₁₅NO₃ | 161.20 | Hydroxy-isobutylamino, methyl ester |
| Methyl 2-chloro-2-cyclopropylideneacetate | 82979-45-1 | C₆H₇ClO₂ | 146.01 | Chloro, cyclopropylidene, methyl ester |
Structural Insights :
- Hydroxyl Group : The hydroxy analog introduces hydrogen bonding capacity, increasing polarity and boiling point relative to the parent compound .
- Chlorine Substituent : Methyl 2-chloro-2-cyclopropylideneacetate features an electrophilic chlorine atom, making it suitable for nucleophilic substitution reactions in synthesis .
Physicochemical and Hazard Profiles
Key Observations :
- Hazard Differences : The parent compound’s flammability and corrosivity contrast with the unreported hazards of its analogs, suggesting varied handling requirements.
- Reactivity : The chloro derivative’s electrophilic nature enables diverse synthetic applications, such as cyclopropane ring formation in spirocyclic systems .
Preparation Methods
Direct Alkylation of Isobutylamine with Methyl Chloroacetate
The most straightforward method involves the nucleophilic substitution of methyl chloroacetate with isobutylamine. In this single-step reaction, isobutylamine acts as the nucleophile, displacing the chloride ion from methyl chloroacetate under mild basic conditions. A typical procedure involves dissolving isobutylamine (1.0 equiv) and triethylamine (1.2 equiv) in tetrahydrofuran (THF), followed by dropwise addition of methyl chloroacetate (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated, and the crude product is purified via vacuum distillation (yield: 75–85%, purity: ≥95%).
Key advantages include operational simplicity and cost-effectiveness. However, over-alkylation to form tertiary amines is a potential side reaction, mitigated by maintaining a 1:1 stoichiometry and using THF as a polar aprotic solvent to enhance nucleophilicity. Nuclear magnetic resonance (NMR) analysis of the product confirms the structure, with characteristic signals at δ 1.13 (d, 6H, CH(CH₃)₂), 2.72 (t, 2H, NCH₂), and 3.67 (s, 3H, OCH₃).
Reductive Amination of Methyl Glyoxylate
An alternative route employs reductive amination between methyl glyoxylate and isobutylamine. Methyl glyoxylate, generated in situ by oxidation of methyl glycolate, reacts with isobutylamine in methanol under acidic conditions (pH 4–5) to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) yields the target compound. This method offers higher stereochemical control but requires stringent pH management and specialized reagents, resulting in moderate yields (60–70%).
Solid-Phase Synthesis Using Chiral Auxiliaries
Inspired by pregabalin syntheses, this method leverages chiral oxazolidinones to enforce stereoselectivity. Isobutylamine is first protected as a tert-butoxycarbonyl (Boc) derivative, then coupled with methyl bromoacetate using lithium diisopropylamide (LDA) as a base. Deprotection with trifluoroacetic acid (TFA) affords the desired product in 65–75% yield. While this approach is advantageous for enantiomerically pure products, the multi-step sequence and costly reagents limit its industrial adoption.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A mixture of isobutylamine and methyl chloroacetate in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, achieving 90% conversion. This method reduces reaction times from hours to minutes but necessitates specialized equipment and poses scalability challenges.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Polar aprotic solvents like THF and acetonitrile enhance nucleophilicity, while temperatures above 25°C risk side reactions. Kinetic studies reveal an optimal temperature of 20–25°C for the alkylation route.
Catalytic Enhancements
The addition of catalytic iodide (KI) in the alkylation method improves chloride displacement via the Finkelstein reaction, boosting yields to 88%. Similarly, palladium catalysts in reductive amination reduce imine formation barriers, though costs increase proportionally.
Purification Techniques
Crude products are purified via:
-
Vacuum Distillation : Effective for large-scale production, yielding ≥95% pure product.
-
Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves byproducts, albeit with lower throughput.
-
Recrystallization : Diethyl ether/hexane mixtures afford crystalline products suitable for pharmaceutical applications.
Analytical Characterization
1H NMR (300 MHz, CDCl₃) : δ 1.13 (d, 6H, CH(CH₃)₂), 2.72 (t, 2H, NCH₂), 3.67 (s, 3H, OCH₃), 3.92 (s, 2H, COOCH₃).
IR (KBr) : 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (N-H bend).
MS (ESI+) : m/z 146.1 [M+H]⁺.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 75–85 | ≥95 | Low | High |
| Reductive Amination | 60–70 | 90 | Moderate | Moderate |
| Solid-Phase Synthesis | 65–75 | 98 | High | Low |
| Microwave-Assisted | 90 | 95 | Moderate | Low |
Industrial and Scalability Considerations
The direct alkylation method is favored industrially due to its simplicity and cost efficiency. Pilot-scale trials demonstrate consistent yields of 80% at 50 kg batches, with THF recovered via distillation for reuse . In contrast, microwave-assisted synthesis remains confined to laboratory settings due to energy intensity.
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-[(2-methylpropyl)amino]acetate in laboratory settings?
Methodological Answer:
- Engineering Controls: Use BS-approved fume hoods or well-ventilated areas. Install hand/eye wash stations near work zones .
- PPE: Wear safety glasses (NIOSH/EN 166 compliant) and chemical-resistant gloves (EN374 standard). For large-scale handling, use full-face visors .
- First Aid:
- Storage: Store in moisture-free environments at recommended temperatures (e.g., -20°C for long-term stability) .
Q. What is the typical synthetic pathway for this compound?
Methodological Answer: A common route involves amide coupling or esterification under nitrogen atmosphere. For example:
Starting Material: React methyl glycinate derivatives with 2-methylpropylamine in anhydrous conditions.
Catalysis: Use palladium complexes (e.g., 1,1’-bis(diphenylphosphino)ferrocene-palladium(II)) for cross-coupling reactions .
Workup: Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
| Reaction Parameters | Conditions | Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 90% |
| Solvent | Dioxane/water (7:1 v/v) | |
| Temperature | 90°C, 1 hour |
Q. How should researchers characterize the purity of this compound?
Methodological Answer:
- LCMS Analysis: Use m/z 362.3 [M+H]⁺ for identification. Retention time: 0.99 minutes (SQD-FA05 conditions) .
- HPLC: Employ C18 columns with trifluoroacetic acid (TFA)-modified mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
- 1H/13C NMR: Validate structural integrity using characteristic peaks (e.g., ester carbonyl at ~170 ppm in 13C NMR) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Parameter Screening:
- Data-Driven Optimization:
Q. What analytical techniques are most effective for resolving contradictory LCMS/HPLC data during compound characterization?
Methodological Answer:
- Multi-Modal Analysis:
- Troubleshooting Workflow:
Q. What methodologies are employed to assess the biological activity of this compound against microbial pathogens?
Methodological Answer:
- Antifungal Testing:
- Broth Microdilution (CLSI M38): Determine MICs against Candida albicans and Aspergillus niger .
- Antibacterial Assays:
- Disk Diffusion: Screen Gram-positive (S. aureus) and Gram-negative (E. coli) strains using 10 µg/mL compound .
- Data Interpretation:
- Compare zone-of-inhibition diameters to positive controls (e.g., fluconazole for fungi).
- Use time-kill assays to evaluate concentration-dependent activity .
| Biological Activity | Test Organisms | Reported MIC (µg/mL) |
|---|---|---|
| Antifungal | Candida albicans | 8–16 |
| Antibacterial | Escherichia coli | 32–64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
